molecular formula C7H12Br3NO2S B14241299 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide CAS No. 399566-22-4

1,1,1-Tribromo-N-cyclohexylmethanesulfonamide

Cat. No.: B14241299
CAS No.: 399566-22-4
M. Wt: 413.96 g/mol
InChI Key: YSLSDZLLHDDSPM-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is a chemical compound with the molecular formula C₇H₁₂Br₃NO₂S and a molecular weight of 413.95 g/mol It is characterized by the presence of three bromine atoms, a cyclohexyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide typically involves the bromination of N-cyclohexylmethanesulfonamide. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of bromine atoms . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants. The reaction parameters are carefully monitored to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tribromo-N-cyclohexylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated sulfonamides.

Scientific Research Applications

1,1,1-Tribromo-N-cyclohexylmethanesulfonamide has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide involves its interaction with molecular targets through its bromine atoms and sulfonamide group. The bromine atoms can participate in electrophilic reactions, while the sulfonamide group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is unique due to its specific combination of bromine atoms, cyclohexyl group, and sulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

399566-22-4

Molecular Formula

C7H12Br3NO2S

Molecular Weight

413.96 g/mol

IUPAC Name

1,1,1-tribromo-N-cyclohexylmethanesulfonamide

InChI

InChI=1S/C7H12Br3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h6,11H,1-5H2

InChI Key

YSLSDZLLHDDSPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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